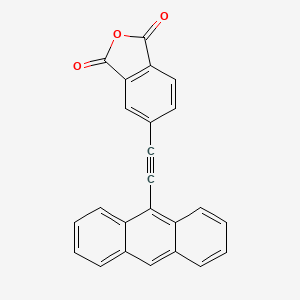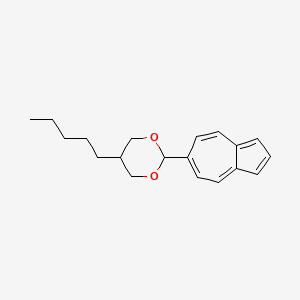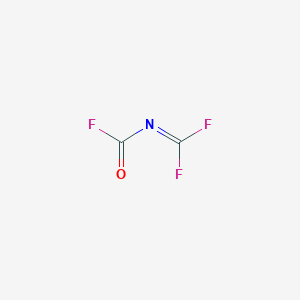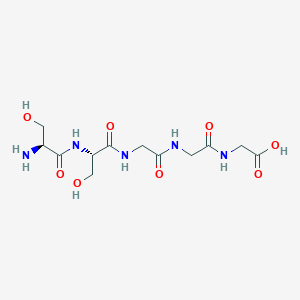
L-Seryl-L-serylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-serylglycylglycylglycine is a peptide compound composed of a sequence of amino acids: L-serine, L-serine, glycine, glycine, and glycine This compound is part of a broader class of peptides that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-serylglycylglycylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various amino acid derivatives and protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can produce modified peptides with different amino acid sequences.
Scientific Research Applications
L-Seryl-L-serylglycylglycylglycine has several scientific research applications, including:
Biochemistry: Studying peptide interactions, enzyme-substrate relationships, and protein folding.
Medicine: Investigating potential therapeutic uses, such as drug delivery systems and peptide-based treatments.
Industry: Developing new materials, catalysts, and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-serylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors, enzymes, or other proteins, influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways, enzymatic reactions, or structural functions.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-phenylalaninamide hydrochloride:
Glycyl-L-proline ethyl ester: A dipeptide with distinct properties and uses.
Uniqueness
L-Seryl-L-serylglycylglycylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
370137-83-0 |
|---|---|
Molecular Formula |
C12H21N5O8 |
Molecular Weight |
363.32 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O8/c13-6(4-18)11(24)17-7(5-19)12(25)16-2-9(21)14-1-8(20)15-3-10(22)23/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,20)(H,16,25)(H,17,24)(H,22,23)/t6-,7-/m0/s1 |
InChI Key |
HCUUJICDDDAULO-BQBZGAKWSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

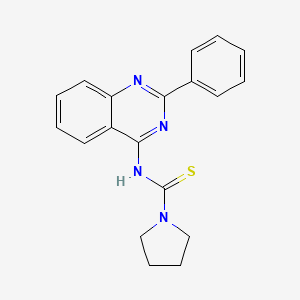
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
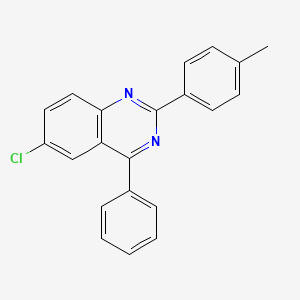

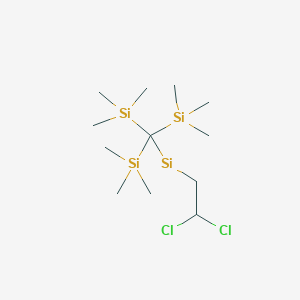
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
